molecular formula C20H17N3Na2O8S2 B082534 Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 12167-45-2

Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No. B082534
CAS RN: 12167-45-2
M. Wt: 537.5 g/mol
InChI Key: IKDBCBTZCFSJJH-UHFFFAOYSA-L
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Description

Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, also known as Acid Orange 7 (AO7), is a synthetic azo dye that is widely used in various industries, including textile, paper, and food. AO7 is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.

Mechanism Of Action

AO7 is metabolized in the liver to form a reactive metabolite that can bind to DNA and proteins, leading to DNA damage and oxidative stress. AO7 can also induce the formation of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) signaling pathway, which can lead to inflammation and cell proliferation.

Biochemical And Physiological Effects

AO7 has been shown to have various biochemical and physiological effects, including genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity. AO7 has also been shown to induce oxidative stress, inflammation, and cell proliferation in various cell types.

Advantages And Limitations For Lab Experiments

AO7 is a widely used model compound due to its stability, water solubility, and persistence in the environment. However, AO7 has some limitations in lab experiments, including its potential to interfere with other assays, its toxicity to cells and animals, and its potential to cause false-positive results.

Future Directions

Future research on AO7 should focus on developing more sensitive and specific assays to detect AO7 in environmental and biological samples. Future studies should also investigate the mechanisms of AO7-induced genotoxicity, mutagenicity, and carcinogenicity in more detail. Additionally, future research should focus on developing safer and more sustainable alternatives to AO7 in various industries.

Synthesis Methods

AO7 is synthesized by the diazotization of 4-amino-2-hydroxytoluene-5-sulfonic acid and coupling with N,N-dimethylaniline followed by acetylation. The final product is a disodium salt of AO7, which is water-soluble and stable.

Scientific Research Applications

AO7 is commonly used as a model compound in various scientific research fields, including environmental science, analytical chemistry, and toxicology. AO7 is often used as a marker for wastewater contamination due to its persistence in the environment and resistance to degradation. In analytical chemistry, AO7 is used as a standard to calibrate spectrophotometers and HPLC instruments. In toxicology, AO7 is used as a model compound to study the toxicity and carcinogenicity of azo dyes.

properties

CAS RN

12167-45-2

Product Name

Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Molecular Formula

C20H17N3Na2O8S2

Molecular Weight

537.5 g/mol

IUPAC Name

disodium;5-acetamido-3-[(3,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C20H19N3O8S2.2Na/c1-10-4-5-14(6-11(10)2)22-23-19-17(33(29,30)31)8-13-7-15(32(26,27)28)9-16(21-12(3)24)18(13)20(19)25;;/h4-9,25H,1-3H3,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

IKDBCBTZCFSJJH-UHFFFAOYSA-L

SMILES

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+]

Other CAS RN

12167-45-2

Pictograms

Irritant

Origin of Product

United States

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